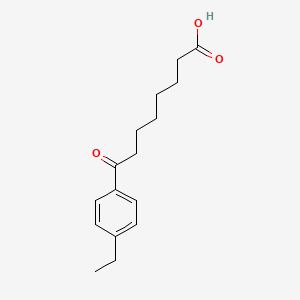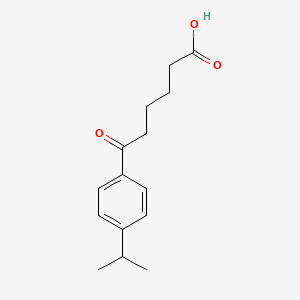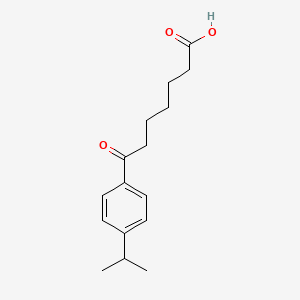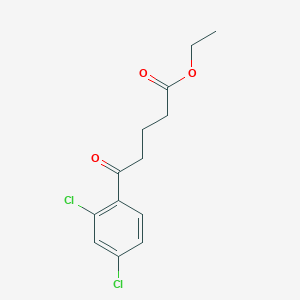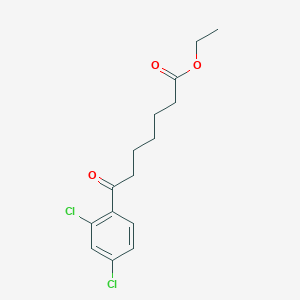![molecular formula C11H18ClNO B1326272 [4-(Sec-butoxy)phenyl]methanamine hydrochloride CAS No. 37806-46-5](/img/structure/B1326272.png)
[4-(Sec-butoxy)phenyl]methanamine hydrochloride
Descripción general
Descripción
“[4-(Sec-butoxy)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 37806-46-5 . It has a molecular weight of 215.72 and a molecular formula of C11H18ClNO . It is a solid at room temperature .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 215.72 and a molecular formula of C11H18ClNO .Aplicaciones Científicas De Investigación
Photocytotoxic Properties : Iron(III) complexes, including those with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, show significant photocytotoxicity in red light. They interact with DNA and are ingested in cell nuclei, leading to apoptosis and generation of reactive oxygen species (Basu et al., 2014).
Synthesis of Complex Compounds : Research has focused on synthesizing various complex compounds like N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine for potential applications in chemistry and pharmacology (Younas et al., 2014).
Catalytic Applications : Phenylquinazolin-2-yl methanamine derivatives have been used to create ruthenium(II) complexes, showing high efficiency in transfer hydrogenation reactions (Karabuğa et al., 2015).
Spin Trapping Applications : Various derivatives of phenylnitrone, including those with sec-butoxy moieties, have been studied for their ability to trap superoxide and alkyl radicals, providing insights into oxidative stress and related biochemical processes (Stolze et al., 2003).
Synthesis of Palladacycles : Research includes the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their use in creating unsymmetrical NCN′ pincer palladacycles, which have shown good activity and selectivity in catalytic applications (Roffe et al., 2016).
Anticancer Properties : There's research on the synthesis of compounds like N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, with insights into their potential anticancer properties and interactions with cellular targets (Bommeraa et al., 2019).
Safety and Hazards
The safety information available indicates that “[4-(Sec-butoxy)phenyl]methanamine hydrochloride” may cause an allergic skin reaction (H317) and eye irritation (H320) . Precautionary measures include wearing protective gloves and eye protection (P280), and rinsing cautiously with water if it gets in the eyes (P305+P351+P338) .
Mecanismo De Acción
- Specifically, it is used for the prophylaxis and treatment of frequently recurring urinary tract infections that require long-term therapy .
- Formaldehyde disrupts bacterial cell membranes and inhibits essential cellular processes, ultimately killing bacteria .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Análisis Bioquímico
Biochemical Properties
[4-(Sec-butoxy)phenyl]methanamine hydrochloride plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes often involves binding to active sites, which can either inhibit or activate the enzyme’s function. For instance, it may interact with enzymes involved in metabolic pathways, affecting their catalytic activity and, consequently, the overall metabolic flux .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it may impact cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in the production and utilization of key metabolites, impacting cellular energy balance and biosynthetic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity, as its presence in specific cellular regions may enhance or inhibit its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity. For instance, localization in the nucleus may enhance its ability to modulate gene expression, while localization in the cytoplasm may influence its interactions with metabolic enzymes .
Propiedades
IUPAC Name |
(4-butan-2-yloxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-9(2)13-11-6-4-10(8-12)5-7-11;/h4-7,9H,3,8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTXQHWYGLPEMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647296 | |
| Record name | 1-{4-[(Butan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37806-46-5 | |
| Record name | Benzenemethanamine, 4-(1-methylpropoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37806-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{4-[(Butan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(butan-2-yloxy)phenyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one](/img/structure/B1326197.png)


